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Introduction
BP Fluor™ 405 NHS Ester is a bright and photostable blue fluorescent dye that has emerged

as a valuable tool in neuroscience research. Its utility stems from its N-hydroxysuccinimidyl

(NHS) ester functional group, which reacts efficiently with primary amines on proteins to form

stable covalent bonds. This allows for the straightforward labeling of antibodies and other

biomolecules for a variety of fluorescence-based applications. With an excitation maximum

around 401 nm and an emission maximum around 421 nm, BP Fluor™ 405 is ideally suited for

excitation by the 405 nm violet laser line commonly found on confocal microscopes and flow

cytometers.[1][2][3] Its pH-insensitivity over a wide range (pH 4-10) ensures reliable

performance in diverse experimental conditions.[1][2][4] This document provides detailed

application notes and protocols for the use of BP Fluor™ 405 NHS Ester in key neuroscience

research techniques.

Key Advantages in Neuroscience Research
Bright and Photostable Signal: BP Fluor™ 405 conjugates exhibit bright fluorescence,

enabling sensitive detection of low-abundance neuronal targets. Its enhanced photostability

compared to some traditional blue dyes allows for longer imaging sessions and more robust

data acquisition, which is particularly crucial for time-lapse imaging of dynamic neuronal

processes.
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Suitability for Multicolor Imaging: The distinct spectral properties of BP Fluor™ 405, with its

emission in the blue region of the spectrum, make it an excellent choice for multicolor

immunofluorescence experiments, allowing for the simultaneous visualization of multiple

targets within complex neuronal circuits.

Versatility in Applications: BP Fluor™ 405 NHS Ester can be conjugated to a wide range of

biomolecules, including primary and secondary antibodies, for applications such as

immunocytochemistry (ICC), immunohistochemistry (IHC), and flow cytometry.

Super-Resolution Microscopy Compatibility: This dye is well-suited for super-resolution

imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling

the visualization of neuronal ultrastructures, such as synapses, with nanoscale resolution.[1]

[5][6][7][8]

Data Presentation
Table 1: Spectral Properties of BP Fluor™ 405

Property Value Reference

Maximum Excitation

Wavelength
~401-402 nm [2][4][8]

Maximum Emission

Wavelength
~421-424 nm [2][4][8]

Molar Extinction Coefficient ~35,000 cm⁻¹M⁻¹ [8][9]

Recommended Laser Line 405 nm / 407 nm [1][3]

Table 2: Qualitative Comparison of Blue Fluorophores in
Neuroscience Imaging
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Feature BP Fluor™ 405 Alexa Fluor® 405 DAPI

Primary Application
Antibody/Protein

Labeling

Antibody/Protein

Labeling

Nuclear

Counterstaining

Brightness Bright Bright Moderate

Photostability Good Good Moderate

pH Sensitivity Low (pH 4-10) Low Moderate

Labeling Chemistry Covalent (NHS Ester) Covalent (NHS Ester)
Intercalation (non-

covalent)

Suitability for STORM Yes Yes No

Experimental Protocols
Protocol 1: Conjugation of BP Fluor™ 405 NHS Ester to
a Primary Antibody
This protocol describes the covalent labeling of a primary antibody with BP Fluor™ 405 NHS

Ester for use in immunofluorescence applications.

Materials:

Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like

BSA)

BP Fluor™ 405 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

Purification column (e.g., Zeba™ Spin Desalting Column)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:
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Antibody Preparation:

If necessary, purify the antibody to remove any interfering substances. Amine-containing

compounds and stabilizing proteins will compete with the NHS ester reaction.[10]

Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-2 mg/mL.

BP Fluor™ 405 NHS Ester Stock Solution Preparation:

Allow the vial of BP Fluor™ 405 NHS Ester to warm to room temperature before opening

to prevent moisture condensation.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should

be used immediately.[10]

Conjugation Reaction:

Calculate the required volume of the BP Fluor™ 405 NHS Ester stock solution. A molar

excess of the dye to the antibody is typically used. A starting point is a 10:1 to 15:1 molar

ratio of dye to antibody.

Slowly add the calculated volume of the dye stock solution to the antibody solution while

gently vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate:

Remove the unreacted dye using a desalting column according to the manufacturer's

instructions.

Elute the labeled antibody in PBS.

Determination of Degree of Labeling (DOL) (Optional):

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the

absorbance maximum of the dye (~401 nm).
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Calculate the protein concentration and the dye concentration to determine the molar ratio

of dye to antibody.

Storage:

Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider

adding a cryoprotectant and storing at -20°C.

Preparation

Conjugation Purification & StoragePurified Antibody in
Amine-Free Buffer (pH 8.3-8.5)

Mix and Incubate
(1-2h, RT, Dark)

BP Fluor 405 NHS Ester
in Anhydrous DMSO

Purify via
Desalting Column

Covalent Bond Formation Store Conjugate
at 4°C

Removal of Unreacted Dye

Click to download full resolution via product page

Antibody Conjugation Workflow

Protocol 2: Immunocytochemistry (ICC) of Cultured
Neurons
This protocol details the use of a BP Fluor™ 405-conjugated secondary antibody for the

fluorescent labeling of a target protein in cultured neurons.

Materials:

Cultured neurons on coverslips (e.g., hippocampal or cortical neurons)[11]

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
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Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) in PBS with 0.1% Triton X-100

Primary antibody specific to the neuronal target

BP Fluor™ 405-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI, optional)

Antifade mounting medium

Procedure:

Cell Fixation:

Rinse the cultured neurons briefly with warm PBS.

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified

chamber.
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Secondary Antibody Incubation:

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

Dilute the BP Fluor™ 405-conjugated secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature,

protected from light.

Washing and Counterstaining:

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

If desired, incubate with a nuclear counterstain according to the manufacturer's protocol.

Wash three times with PBS for 5 minutes each.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the slides using a fluorescence microscope equipped with a 405 nm laser and

appropriate emission filters for BP Fluor™ 405.
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Immunocytochemistry Workflow

Protocol 3: Immunohistochemistry (IHC) of Brain Tissue
Sections
This protocol provides a general guideline for fluorescent IHC on free-floating or slide-mounted

brain sections using a BP Fluor™ 405-conjugated secondary antibody.
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Materials:

Fixed brain tissue sections (e.g., 30-50 µm thick)[12]

Antigen Retrieval Buffer (if required, e.g., 10 mM Sodium Citrate, pH 6.0)

Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS

Blocking Buffer: 10% Normal Goat Serum (or serum from the host species of the secondary

antibody) in PBS with 0.3% Triton X-100

Primary antibody specific to the neuronal target

BP Fluor™ 405-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI, optional)

Antifade mounting medium

Procedure:

Antigen Retrieval (if necessary):

For paraffin-embedded sections, deparaffinize and rehydrate.

Perform heat-induced epitope retrieval by incubating sections in Antigen Retrieval Buffer at

sub-boiling temperature for 10-20 minutes.

Allow sections to cool to room temperature.

Permeabilization and Blocking:

Wash sections three times in PBS for 5 minutes each.

Incubate sections in Permeabilization Buffer for 30 minutes at room temperature.

Incubate sections in Blocking Buffer for 1-2 hours at room temperature.[12][13]

Primary Antibody Incubation:
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Dilute the primary antibody in Blocking Buffer.

Incubate the sections with the primary antibody for 24-48 hours at 4°C with gentle

agitation.[14]

Secondary Antibody Incubation:

Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.[14]

Dilute the BP Fluor™ 405-conjugated secondary antibody in Blocking Buffer.

Incubate the sections with the secondary antibody for 2-4 hours at room temperature or

overnight at 4°C, protected from light.[14]

Washing and Mounting:

Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.

Mount the sections onto slides and allow them to air dry briefly.

Coverslip with an antifade mounting medium.

Imaging:

Image the slides using a confocal or fluorescence microscope with a 405 nm laser and

appropriate filters.

Protocol 4: Super-Resolution Microscopy (STORM) of
Neuronal Structures
This protocol outlines the use of BP Fluor™ 405 in a direct STORM (dSTORM) workflow for

imaging neuronal proteins at the nanoscale. BP Fluor™ 405 can act as an activator dye in

conjunction with a reporter dye like Alexa Fluor 647.[15]

Materials:

Labeled sample prepared as for ICC or IHC, using a primary antibody and a secondary

antibody conjugated to an activator-reporter dye pair (e.g., Alexa Fluor 405 and Alexa Fluor
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647).

STORM Imaging Buffer:

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

GLOX solution (catalase and glucose oxidase)

Mercaptoethylamine (MEA) or other thiol

Procedure:

Sample Preparation:

Prepare the sample as described in the ICC or IHC protocols, using antibodies conjugated

with the appropriate STORM dye pair.

STORM Imaging Buffer Preparation (prepare fresh):

Mix Buffer B with GLOX solution and MEA immediately before imaging. The final

concentrations will need to be optimized, but a starting point is 1% (v/v) GLOX and 10-100

mM MEA.

STORM Imaging:

Mount the sample on a STORM-capable microscope.

Replace the buffer with the freshly prepared STORM Imaging Buffer.

Illuminate the sample with a high-power 647 nm laser to drive most of the reporter dyes

into a dark state.

Use a low-power 405 nm laser to intermittently reactivate a sparse subset of the reporter

dyes.

Acquire a long series of images (typically 10,000-100,000 frames) to capture the

stochastic activation of individual fluorophores.
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Image Reconstruction:

Process the acquired image series with STORM analysis software to precisely localize the

position of each activated fluorophore in each frame.

Reconstruct a super-resolved image from the accumulated localizations.

Sample Preparation

STORM Imaging

Image Reconstruction

Labeled Neuronal Sample
(e.g., AF405-AF647)

Add STORM
Imaging Buffer

Illuminate with 647nm Laser
(Drives to Dark State)

Activate with 405nm Laser
(Stochastic Reactivation)

Acquire Image Series
(10k-100k frames)

Localize Single Molecules

Reconstruct Super-Resolved Image

Click to download full resolution via product page
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STORM Imaging Workflow

Troubleshooting
Table 3: Common Issues and Solutions in BP Fluor™
405-based Immunofluorescence
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Problem Possible Cause
Suggested
Solution

Reference

Weak or No Signal

Antibody

Concentration Too

Low: Insufficient

primary or secondary

antibody.

Increase the

concentration of the

antibody; perform a

titration to find the

optimal concentration.

[16][17][18][19]

Photobleaching:

Excessive exposure to

excitation light.

Minimize light

exposure; use an

antifade mounting

medium; acquire

images efficiently.

[16][20]

Poor

Permeabilization:

Inadequate access of

antibodies to

intracellular targets.

Increase the

concentration or

duration of the

permeabilization step

(e.g., 0.3-0.5% Triton

X-100).

[16][18]

Incompatible

Antibodies: Secondary

antibody does not

recognize the primary

antibody's host

species.

Ensure the secondary

antibody is raised

against the host

species of the primary

antibody.

[16][19]

High Background

Non-specific Antibody

Binding: Primary or

secondary antibodies

are binding to off-

target sites.

Increase the duration

and/or concentration

of the blocking step;

use serum from the

same species as the

secondary antibody.

[17][19]

Antibody

Concentration Too

High: Excess antibody

is not washed away.

Decrease the

concentration of the

primary and/or

secondary antibody.

[17][18][19]
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Autofluorescence:

Endogenous

fluorescence from the

tissue (e.g., lipofuscin

in aged brain tissue).

Treat sections with an

autofluorescence

quenching agent (e.g.,

Sudan Black B) or use

spectral unmixing

during image analysis.

[21]

Insufficient Washing:

Unbound antibodies

remain on the sample.

Increase the number

and duration of

washing steps.

[17][18]

Conclusion
BP Fluor™ 405 NHS Ester is a highly effective and versatile tool for a range of applications in

neuroscience research. Its bright and photostable fluorescence, combined with its

straightforward conjugation chemistry, makes it an excellent choice for immunocytochemistry,

immunohistochemistry, and advanced super-resolution imaging techniques. By following the

detailed protocols and troubleshooting guidelines provided in this document, researchers can

effectively utilize BP Fluor™ 405 to visualize and investigate the intricate structures and

processes of the nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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